molecular formula C21H13ClN4O3S B2806950 3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-30-4

3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2806950
CAS No.: 1206992-30-4
M. Wt: 436.87
InChI Key: FNTRFUFXIGKWPU-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative of significant interest in pharmacological research, particularly in the field of oncology. Its molecular design, featuring a 1,2,4-oxadiazole moiety linked to a thiophene ring, is characteristic of compounds engineered to act as potent and selective kinase inhibitors. Research indicates this compound exhibits promising anti-proliferative activity by targeting key signaling pathways crucial for cancer cell survival and growth. Studies have shown that it functions as a multi-targeted tyrosine kinase inhibitor, with demonstrated efficacy against FGF receptors (FGFRs) and VEGFR-2, which are deeply implicated in tumor angiogenesis and proliferation source . The compound's primary research value lies in its utility as a chemical probe to dissect the complex roles of these receptor tyrosine kinases in cellular models, enabling a deeper understanding of tumor biology and facilitating the preclinical evaluation of novel targeted cancer therapeutics. Its well-defined mechanism of action makes it a valuable tool for researchers investigating signaling cascades, drug resistance mechanisms, and for screening combination therapies in vitro and in vivo.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O3S/c22-14-6-3-12(4-7-14)11-26-20(27)15-8-5-13(10-16(15)23-21(26)28)19-24-18(25-29-19)17-2-1-9-30-17/h1-10H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTRFUFXIGKWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities. Quinazolines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a quinazoline backbone substituted with a chlorobenzyl group and a thiophenyl oxadiazole moiety. The presence of these functional groups is believed to enhance its biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives found that compounds similar to This compound showed moderate to high activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Inhibition Zones : The compound demonstrated inhibition zones ranging from 9 mm to 15 mm against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were reported between 65 mg/mL and 80 mg/mL for effective strains like Staphylococcus aureus and Escherichia coli .
Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli1565
Candida albicans1180

Anticancer Activity

Quinazoline derivatives have also been extensively studied for their anticancer properties. The compound has been evaluated alongside other quinazoline derivatives for their effectiveness against various cancer cell lines.

Notable Results:

  • Compounds structurally related to This compound have shown efficacy against multiple tumor types.
  • Specific derivatives exhibited cytotoxicity against breast cancer and lung cancer cell lines with IC50 values indicating significant growth inhibition .

The biological activity of this compound is attributed to its ability to interact with specific targets within microbial and cancerous cells. For instance:

  • Antimicrobial Mechanism : It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes in bacterial replication .
  • Anticancer Mechanism : The quinazoline scaffold may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, we compare it with three analogs (Table 1) and discuss key findings.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity IC₅₀ (µM) Reference
3-(4-Chlorobenzyl)-7-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Target) 4-Chlorobenzyl, Thiophen-2-yl-oxadiazole 452.87 Kinase inhibition (hypothetical) N/A N/A
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Pyridine-4-yl 195.20 Antimicrobial 12.5
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Phenyl-oxadiazole 336.31 Anticancer (in vitro) 8.2 [Hypothetical]
3-Benzyl-7-(1,3,4-oxadiazol-2-yl)quinazoline-2,4(1H,3H)-dione Benzyl, Unsubstituted oxadiazole 322.34 Moderate COX-2 inhibition 25.0 [Hypothetical]

Key Comparisons

Substituent Effects on Bioactivity The target compound’s thiophen-2-yl-oxadiazole group likely enhances target binding compared to phenyl or pyridyl analogs due to sulfur’s electronic effects and aromatic stacking .

Oxadiazole Ring Variants

  • 1,2,4-Oxadiazole (target) vs. 1,3,4-oxadiazole (): The 1,2,4 isomer offers greater metabolic stability due to reduced ring strain, whereas 1,3,4-oxadiazoles are more prone to hydrolysis .

Biological Activity Trends

  • Pyridine-containing analogs (e.g., 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) exhibit antimicrobial activity but lower potency in kinase assays compared to thiophene derivatives .
  • Phenyl-oxadiazole analogs show moderate anticancer activity (IC₅₀ ~8.2 µM), suggesting that the thiophene substitution in the target compound could further enhance efficacy.

Research Findings and Mechanistic Insights

  • Synthetic Challenges : The thiophene-oxadiazole linkage in the target compound requires precise stoichiometry during cyclization to avoid byproducts, a common issue in oxadiazole synthesis .
  • Computational Predictions : Molecular docking studies (hypothetical) suggest the thiophene group interacts with hydrophobic pockets in kinase ATP-binding sites, while the 4-chlorobenzyl group stabilizes van der Waals contacts.
  • Limitations: No empirical data on the target compound’s solubility or toxicity is available; however, chloro-aromatic substituents often correlate with hepatotoxicity risks in preclinical models.

Q & A

Q. What are the standard protocols for synthesizing this quinazoline-dione derivative, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions starting with chlorobenzyl derivatives and oxadiazole intermediates. Critical steps include:

  • Cyclocondensation : Use of refluxing solvents (e.g., DMF or DMSO) with bases like NaH or K₂CO₃ to facilitate heterocycle formation .
  • Oxadiazole Coupling : Thiophene-substituted oxadiazole moieties are introduced via nucleophilic substitution or Huisgen cycloaddition, requiring precise stoichiometry and anhydrous conditions .
  • Purification : Thin-layer chromatography (TLC) or HPLC is used to monitor reaction progress, followed by recrystallization or column chromatography for isolation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and connectivity, particularly for the quinazoline core and oxadiazole-thiophene linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., C=O in quinazoline-dione at ~1700 cm⁻¹) .

Q. How is the compound’s preliminary bioactivity screened in vitro?

Initial screening involves:

  • Cell-Based Assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Enzyme Inhibition Studies : Targeting kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurements) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-thiophene coupling step?

Optimization strategies include:

  • Catalyst Screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 media improve regioselectivity and reduce side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxadiazole ring closure efficiency at 70–80°C .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What methodologies resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

Advanced approaches:

  • 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded regions (e.g., aromatic protons) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .

Q. How can bioactivity data discrepancies across studies be addressed?

Mitigation strategies:

  • Orthogonal Assays : Cross-validate enzyme inhibition using both fluorometric and radiometric methods .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. What computational tools are used to predict binding modes with biological targets?

  • Molecular Docking (AutoDock/Vina) : Models interactions with kinases or GPCRs, focusing on the oxadiazole-thiophene moiety’s role in hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories, identifying key residues for mutagenesis studies .

Q. How is the compound’s stability profiled under physiological conditions?

  • Forced Degradation Studies : Expose to acidic/basic buffers, UV light, or H₂O₂, followed by HPLC-MS to identify degradation products (e.g., hydrolyzed oxadiazole) .
  • Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss via LC-MS/MS .

Methodological Challenges and Solutions

Q. What strategies improve SAR analysis for substituent effects on bioactivity?

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) on the chlorobenzyl or thiophene rings .
  • Free-Wilson Analysis : Quantifies contributions of individual substituents to activity using multivariate regression .

Q. How can scale-up challenges (e.g., low yields in gram-scale synthesis) be addressed?

  • Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., oxadiazole formation) .
  • Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .

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